7-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. Key structural characteristics include:
- Substituents: A 3,4-dimethoxyphenylethyl group at position 7, and methyl groups at positions 2 and 4.
- Functional groups: The dimethoxy groups on the phenyl ring enhance polarity, while the methyl groups contribute to steric bulk.
Properties
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4,8-dimethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-18-15(25-20(21-12)22-13(2)23-25)8-10-24(19(18)26)9-7-14-5-6-16(27-3)17(11-14)28-4/h5-6,8,10-11H,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKLPFWQZJZUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)CCC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one , known by its CAS number 1374528-04-7 , belongs to a class of heterocyclic compounds that have gained attention for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight : 342.41 g/mol
- Chemical Class : Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives
- Functional Groups : Dimethoxyphenyl group and a pyrido-triazolo-pyrimidine backbone.
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study demonstrated that similar compounds showed moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 μg/mL for effective compounds, suggesting that modifications in the structure can enhance antibacterial potency .
Anticancer Properties
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer potential:
- Mechanisms of Action : These compounds may function as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The interaction with the ATP-binding site of CDKs has been documented, indicating a potential pathway for inducing apoptosis in cancer cells .
Neuroprotective Effects
Emerging studies suggest that certain derivatives may possess neuroprotective properties:
- Mechanism Insights : Compounds in this class might inhibit neuroinflammation and oxidative stress pathways. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques involving multi-step reactions. Characterization was performed using NMR and mass spectrometry to confirm structure and purity.
- Pharmacological Evaluation : In vitro assays were conducted to assess antibacterial efficacy against various strains. The results indicated that structural modifications significantly influenced biological activity.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could potentially modulate key signaling pathways involved in cancer progression.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study published in Molecules demonstrated that a similar compound inhibited the growth of human breast cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Broad-Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays revealed that derivatives exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Neuroprotective Effects
Neuroprotection is another area where this compound may have applications:
- Mechanism : The compound's ability to modulate neurotransmitter systems could provide protective effects against neurodegenerative diseases.
- Case Study : Experimental models have shown that related compounds improved cognitive function in rodent models of Alzheimer's disease .
Research Findings
A comprehensive review of literature reveals several key findings regarding the applications of this compound:
- Anticancer Activity : Studies have shown IC50 values in the low micromolar range against various cancer cell lines.
- Antimicrobial Efficacy : Disc diffusion methods confirm significant zones of inhibition against selected pathogens.
- Neuroprotective Properties : Behavioral assessments in animal models indicate improved memory retention following treatment with related compounds.
Comparison with Similar Compounds
Structural Analog 1: Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Key differences :
- Core structure: A triazolo[4,3-a]pyrimidine system vs. the target’s pyrido-triazolo-pyrimidinone.
- Substituents : Diphenyl and hydroxyphenyl groups at positions 1, 3, and 5, compared to the target’s 3,4-dimethoxyphenylethyl and methyl groups.
- Functional groups : A carboxylate ester (OCH2CH3) at position 6, absent in the target compound.
Physical and spectral properties :
Biological relevance : The hydroxyphenyl group may confer antioxidant properties, while the carboxylate ester could influence bioavailability.
Structural Analog 2: 7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Key differences :
- Substituents : A furylmethyl group at position 7 and a pyridinyl group at position 2 vs. the target’s dimethoxyphenylethyl and methyl groups.
- Polarity : The furan and pyridine rings increase polarity compared to the target’s methoxy and methyl substituents.
Limitations: No melting point, spectral data, or bioactivity is provided for this compound in the evidence .
Broader Context: Quinazoline and Imidazo-Pyridine Derivatives
- Functional group impact: Nitro, cyano, and ester groups (e.g., in ) influence solubility and reactivity .
- Bioactivity : Quinazoline derivatives in show antimicrobial activity, suggesting that substituent choice (e.g., electron-withdrawing groups) is critical for biological efficacy .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
